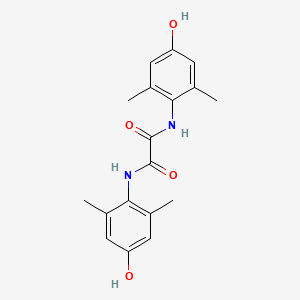
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide can be synthesized through the reaction of 4-hydroxy-2,6-dimethylaniline with diethyl oxalate. The reaction typically occurs under anhydrous conditions in an appropriate solvent, with heating or the use of a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs. It is also explored for its potential antioxidant properties .
Industry: The compound is used in the production of pesticides and antimicrobial agents. Its antioxidant properties are utilized to prevent lipid peroxidation in certain products, thereby enhancing their stability and shelf life .
Mecanismo De Acción
The mechanism of action of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide involves its interaction with molecular targets through its hydroxyl groups. These groups can donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The compound’s ability to undergo electrophilic substitution also allows it to interact with various biological molecules, potentially altering their function .
Comparación Con Compuestos Similares
- N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)oxamide
- N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide
- Ethanediamide, N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)-
Uniqueness: N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is unique due to its specific structure, which provides distinct antioxidant properties and reactivity. Its ability to undergo various chemical reactions makes it a versatile intermediate in both organic synthesis and pharmaceutical applications .
Propiedades
IUPAC Name |
N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-9-5-13(21)6-10(2)15(9)19-17(23)18(24)20-16-11(3)7-14(22)8-12(16)4/h5-8,21-22H,1-4H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDOSNKYJILNDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














